molecular formula C8H16ClNO2 B2541485 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride CAS No. 2287261-10-1

9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride

Cat. No.: B2541485
CAS No.: 2287261-10-1
M. Wt: 193.67
InChI Key: BDDJAQFEFTWWGF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9-azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-3-4-8(11)6-2-1-5(7)9-6;/h5-11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJAQFEFTWWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC(C1N2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes. One effective method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol . This reaction is performed under the action of a three-component catalytic system consisting of Co(acac)2(dppe)/Zn/ZnI2, yielding the desired product in high yields (79–95%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride is its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of this enzyme can potentially treat cognitive disorders such as Alzheimer's disease.

  • Mechanism of Action : The compound's structural features allow it to bind effectively to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
  • Research Findings : Studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against acetylcholinesterase, suggesting that modifications to its structure can enhance efficacy .

Neurological Applications

The bicyclic structure of this compound has implications in the treatment of neurological disorders:

  • Potential for Treating Alzheimer's Disease : Given its ability to inhibit acetylcholinesterase, this compound could be developed into a therapeutic agent for Alzheimer's disease and other cognitive impairments associated with cholinergic deficits.
  • Research on Related Compounds : Investigations into similar bicyclic compounds have demonstrated their effectiveness in preclinical models for cognitive enhancement and neuroprotection .

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of 9-Azabicyclo[4.2.1]nonane derivatives:

StudyFindings
Ikeda et al., 2021Developed a multi-step synthesis involving radical translocation leading to derivatives with enhanced biological activity against acetylcholinesterase .
PMC Article on Coumarin DerivativesExplored related compounds showing promising AChE inhibitory activity; findings suggest structural modifications can lead to improved efficacy in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Azabicyclo[3.3.1]nonane Derivatives

(a) N-Boc 9-Azabicyclo[3.3.1]nonane-2,6-dione
  • Structure : Bicyclo[3.3.1] framework with ketone groups at positions 2 and 4.
  • Applications : Enantiomerically pure forms serve as chiral building blocks for asymmetric synthesis. Resolution is achieved via diastereomeric ester crystallization or enzymatic kinetic resolution .
  • Key Difference : Lacks hydroxyl groups, limiting its direct pharmacological utility compared to the diol-containing target compound.
(b) Antidiabetic 9-Azabicyclo[3.3.1]nonanes
  • Structure: Derivatives include phenylsulfonylsemicarbazides and N-amino-granatane analogues.
  • Applications: Exhibit prolonged hypoglycemic effects for diabetes mellitus management. These compounds act via mechanisms distinct from CNS-targeted 9-azabicyclo[4.2.1]nonanes .
  • Key Difference : Focus on metabolic disorders rather than neurological activity.

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

  • Structure : Sulfur atom replaces the nitrogen bridgehead; chlorine substituents at positions 2 and 5.
  • Applications : Scaffold for nucleophilic substitutions (e.g., azides, cyanides) due to sulfur’s neighboring-group participation. High-yield (>95%) synthesis via condensation of sulfur dichloride and 1,5-cyclooctadiene .
  • Key Difference : Electrophilic sulfur enhances reactivity but introduces toxicity risks, limiting therapeutic use.

1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride

  • Structure : Bicyclo[3.2.2] framework with a carboxylic acid group.
  • Applications : Intermediate in peptide mimetics and protease inhibitors. CAS 2703779-52-4 .
  • Key Difference : Smaller ring system alters conformational flexibility, affecting target binding specificity.

9-Azabicyclo[6.1.0]nonane

  • Structure : Larger bicyclo[6.1.0] system with a single nitrogen bridgehead.
  • Applications : Industrial-grade precursor (CAS 66387-85-7) for agrochemicals and flavors .
  • Key Difference : Larger ring size reduces strain, altering chemical reactivity and biological interactions.

Comparative Data Table

Compound Name Bicyclo Framework Functional Groups Key Pharmacological Activity IC₅₀ (nM) Reference CAS/Study
9-Azabicyclo[4.2.1]nonane-2,5-diol;HCl [4.2.1] 2,5-diol; HCl salt nAChR agonism (CNS disorders) 43 , 49656-39-5
N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione [3.3.1] 2,6-dione Chiral synthesis intermediate N/A
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane [3.3.1] 2,6-Cl; S bridge Nucleophilic substitution scaffold N/A
1-Azabicyclo[3.2.2]nonane-6-COOH;HCl [3.2.2] 6-COOH; HCl salt Protease inhibition N/A 2703779-52-4
9-Azabicyclo[6.1.0]nonane [6.1.0] None Agrochemical precursor N/A 66387-85-7

Research Findings and Trends

  • Synthetic Efficiency: Transition metal catalysis (e.g., cobalt) is critical for 9-azabicyclo[4.2.1]nonanes , while 9-thiabicyclo[3.3.1]nonanes prioritize sulfur-based condensation .
  • Pharmacological Focus : The target compound’s diol-hydroxychloride structure optimizes CNS penetration, unlike antidiabetic [3.3.1] derivatives or agrochemical [6.1.0] analogues .
  • Toxicity Considerations: Sulfur-containing analogues (e.g., 2,6-dichloro-9-thiabicyclo[3.3.1]nonane) face stricter safety evaluations due to electrophilic reactivity .

Biological Activity

9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 9-Azabicyclo[4.2.1]nonane-2,5-diol hydrochloride
  • CAS Number : 2287261-10-1
  • Molecular Formula : C9H15ClN2O2

The compound features a bicyclic structure that incorporates nitrogen atoms, which is essential for its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes.
  • Interaction with Receptors : It may interact with various receptors in the central nervous system, influencing neurotransmitter systems.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against protozoan parasites:

  • Activity Against Plasmodium falciparum : Research indicates that derivatives of azabicyclo compounds exhibit significant antimalarial activity. Specifically, modifications in the azabicyclo structure can enhance potency against resistant strains of P. falciparum .
CompoundIC50 (µM)Selectivity Index
9-Azabicyclo[4.2.1]nonane-2,5-diol0.023–0.694High
Hybrid with pyrrolidino substitution0.023–0.088Very High

Case Studies

  • Antimalarial Studies :
    A series of hybrids incorporating azabicyclo structures were synthesized and tested against P. falciparum. The most promising compounds demonstrated IC50 values in the submicromolar range, indicating strong antimalarial properties .
  • Antitrypanosomal Activity :
    Research has shown that certain derivatives possess moderate to high activity against Trypanosoma brucei, with IC50 values ranging from 1.00 to 6.57 µM, suggesting potential for therapeutic applications in treating sleeping sickness .
  • Neuropharmacological Effects :
    Preliminary studies suggest that this compound may influence neurotransmitter release and uptake in neuronal cells, although detailed mechanisms remain to be elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activities.

Synthetic Pathways

  • Starting Materials : Common precursors include substituted piperidines and cyclohexanones.
  • Reactions : Key reactions include cyclization and functional group modifications to enhance biological activity.

Q & A

Basic Synthesis & Advanced Optimization

Q1: What are the established synthetic routes for 9-azabicyclo[4.2.1]nonane-2,5-diol hydrochloride, and how can reaction conditions be systematically optimized? Answer:

  • Basic: The compound’s bicyclic structure suggests synthesis via [4.2.1] ring closure, potentially using nucleophilic substitution or cyclization reactions. For example, related azabicyclo compounds (e.g., 9-methyl derivatives) are synthesized by reacting chloro-precursors with alcohols in the presence of NaOH and AgNCl, followed by purification via preparative GC .
  • Advanced: To optimize yield and purity, employ factorial design to test variables (temperature, solvent polarity, catalyst ratios). Use response surface methodology (RSM) to model interactions between parameters . For stereochemical control, integrate chiral auxiliaries or asymmetric catalysis guided by computational docking studies .

Basic Characterization & Advanced Data Contradictions

Q2: Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved? Answer:

  • Basic: Essential techniques include:
    • NMR : Confirm bicyclic structure and diol stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling patterns .
    • HPLC-MS : Assess purity and verify molecular weight (e.g., [M+H]+ ion at m/z 206.1 for free base, adjusted for hydrochloride).
  • Advanced: For spectral contradictions (e.g., unexpected splitting in NMR), perform variable-temperature NMR to probe dynamic effects or use 2D-COSY/NOESY to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Basic Biological Screening & Advanced Mechanistic Studies

Q3: How can researchers identify biological targets, and what advanced methods elucidate its mechanism of action? Answer:

  • Basic: Screen against receptor libraries (e.g., GPCRs, ion channels) using radioligand binding assays. Prioritize targets based on structural analogs (e.g., radexamine derivatives with CNS activity) .
  • Advanced: Use molecular dynamics simulations to predict binding modes to targets like serotonin transporters. Validate via site-directed mutagenesis or cryo-EM for high-resolution interaction mapping .

Basic Stability & Advanced Degradation Pathways

Q4: How should stability studies be designed, and what factors accelerate degradation? Answer:

  • Basic: Conduct forced degradation under ICH guidelines (acid/base hydrolysis, oxidative stress, photolysis). Monitor via HPLC for decomposition products .
  • Advanced: Apply Arrhenius kinetics to predict shelf-life under varying temperatures. Use LC-QTOF-MS to identify degradation byproducts and propose fragmentation pathways .

Theoretical Frameworks & Hypothesis Generation

Q5: How can theoretical frameworks guide research on this compound’s pharmacological potential? Answer:

  • Basic: Align studies with existing theories (e.g., QSAR models for bicyclic amines’ bioavailability) . Use the "lock-and-key" hypothesis to rationalize target selectivity.
  • Advanced: Develop a systems pharmacology model integrating pharmacokinetic/dynamic data to predict multi-target effects. Validate using knockout animal models .

Data Contradictions & Statistical Reconciliation

Q6: What statistical approaches resolve contradictions in experimental data (e.g., conflicting IC50 values)? Answer:

  • Basic: Apply Grubbs’ test to identify outliers in replicate assays. Use ANOVA to compare inter-lab variability .
  • Advanced: Implement Bayesian meta-analysis to harmonize disparate datasets, weighting studies by methodological rigor (e.g., cell line specificity, assay type) .

Computational Modeling & Predictive Tools

Q7: How can computational tools predict synthetic or biological outcomes for this compound? Answer:

  • Basic: Use DFT calculations to optimize transition states for key synthetic steps (e.g., ring closure).
  • Advanced: Train machine learning models on existing azabicyclo datasets to predict reaction yields or toxicity profiles. Integrate with COMSOL for multi-physics simulations of diffusion kinetics in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.